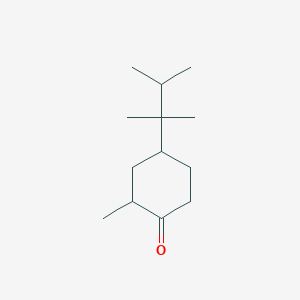
4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone, or 4-DMBC, is an organic compound belonging to the class of cyclohexanones. The compound is an important intermediate in the synthesis of various compounds and has been used in a wide range of scientific research applications. 4-DMBC is a colorless liquid with a faint odor, and has a boiling point of 101.3°C and a melting point of -44°C. It is soluble in most organic solvents and has a relatively low toxicity.
Wirkmechanismus
The mechanism of action of 4-DMBC is not well understood. However, it is believed that the compound is converted to a reactive intermediate by the action of an enzyme, which then reacts with other molecules to form a variety of products. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMBC are not well understood. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. It has also been shown to have some antioxidant activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-DMBC in laboratory experiments is its low toxicity and wide availability. It is also relatively easy to synthesize and is relatively stable in most organic solvents. The main limitation of using 4-DMBC is that it is not very reactive and can be difficult to work with in some laboratory experiments.
Zukünftige Richtungen
Future research on 4-DMBC could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on the synthesis of 4-DMBC and its use in various laboratory experiments. Finally, research could be done on the use of 4-DMBC as a model compound for studying the reactivity of cyclohexanones, as well as for studying the structure-activity relationships of various compounds.
Synthesemethoden
4-DMBC can be synthesized using a variety of methods. The most common method is the reaction of 2,3-dimethylbutan-2-ol with cyclohexanone in the presence of an acid catalyst. This reaction produces 4-DMBC as the major product, along with some minor byproducts. Other methods of synthesis include the reaction of cyclohexanone with 2-methylbutan-2-ol, or the reaction of dimethyl sulfoxide with 2-methylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
4-DMBC has been used in a variety of scientific research applications. It has been used as a model compound for studying the reactivity of cyclohexanones, as well as for studying the mechanism of action of various enzymes. It has also been used to study the structure-activity relationships of various compounds, as well as for studying the effects of solvents on the reactivity of organic compounds.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylbutan-2-yl)-2-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-6-7-12(14)10(3)8-11/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDCOXAYRBJKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(C)(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2870341.png)
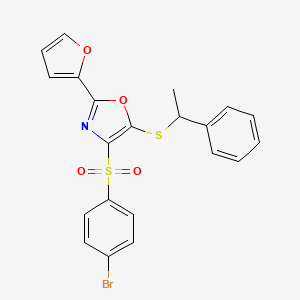


![(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2870349.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)

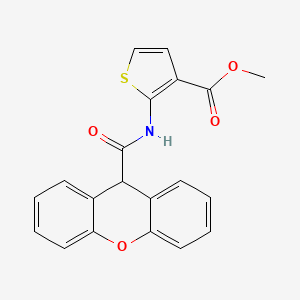
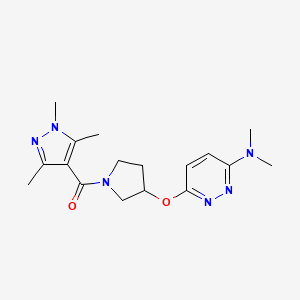
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)
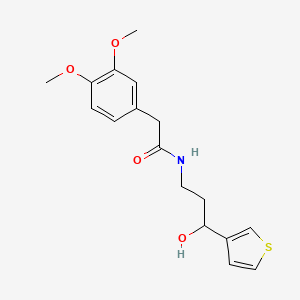
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)